molecular formula C18H21N3O4S B2685364 N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide CAS No. 205058-89-5

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide

Cat. No. B2685364
CAS RN: 205058-89-5
M. Wt: 375.44
InChI Key: WOONMKSQHZHDFC-UHFFFAOYSA-N
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Description

“N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide” is a compound that contains a benzylpiperidine moiety, a nitro group, and a sulfonamide group. Benzylpiperidine is a common structure found in various pharmaceuticals and it’s known for its biological activities . The nitro group and sulfonamide group are also common in various drugs and they can contribute to the biological activities of the compound.

Scientific Research Applications

Synthesis and Biofilm Inhibition

Research by Abbasi et al. (2020) involved the synthesis of new N-alkyl/aralkyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-nitrobenzenesulfonamides, including derivatives of N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide. These molecules displayed inhibitory action against bacterial biofilms of Escherichia coli and Bacillus subtilis, and exhibited mild cytotoxicity. This indicates their potential in developing anti-bacterial agents (Abbasi et al., 2020).

Solid-Phase Synthesis Applications

Fülöpová and Soural (2015) reviewed the application of polymer-supported benzenesulfonamides, including N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide, in solid-phase synthesis. They highlighted their use as key intermediates in various chemical transformations, indicating the compound's utility in the synthesis of diverse chemical scaffolds (Fülöpová & Soural, 2015).

Versatility in Chemical Synthesis

Fukuyama et al. (1995) discussed the versatility of 2- and 4-nitrobenzenesulfonamides in the preparation of secondary amines. Their work implies the potential for N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide in various synthetic applications, particularly in the synthesis of N-alkylated sulfonamides and secondary amines (Fukuyama, Jow, & Cheung, 1995).

Antimycobacterial Agent

Malwal et al. (2012) synthesized N-Benzyl-2,4-dinitrobenzenesulfonamide, similar in structure to N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide, and found it to have a high potency in inhibiting Mycobacterium tuberculosis, suggesting its potential as an antimycobacterial agent (Malwal et al., 2012).

properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S/c22-21(23)17-8-4-5-9-18(17)26(24,25)19-16-10-12-20(13-11-16)14-15-6-2-1-3-7-15/h1-9,16,19H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOONMKSQHZHDFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-benzylpiperidin-4-yl)-2-nitrobenzenesulfonamide

Synthesis routes and methods

Procedure details

Whilst carrying out external cooling with ice water a solution of 44.3 g (0.2 mol) of 2-nitrobenzenesulphonyl chloride in 250 ml of chloroform was added dropwise to a solution of 38.0 g (0.2 mol) of 4-amino1-(phenylmethyl)piperidine and 22.0 g (0.22 mol) of triethylamine in 250 ml of chloroform. After the cooling was stopped the mixture was stirred for a further 30 minutes at room temperature, the reaction mixture was then extracted twice with 1 l water. The aqueous extracts were extracted once more with 100 ml of dichloromethane, the combined organic phases were then dried over sodium sulphate and evaporated down in vacuo. The highly viscous light-brown substance obtained in a yield of 75.0 g (99.9% of theory) was further processed without any more purification.
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
38 g
Type
reactant
Reaction Step Two
Quantity
22 g
Type
reactant
Reaction Step Two
Quantity
250 mL
Type
solvent
Reaction Step Two

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